Dasotraline hydrochloride

概要

説明

A metabolite of Sertraline. Used for treatment of CNS disorders.

科学的研究の応用

過食症の治療

ダソトラリンは、過食症(BED)の患者の治療に使用されてきました。 無作為化プラセボ対照固定用量臨床試験では、ダソトラリンは週あたりの過食日の数を減らす上で有意な改善を示しました . この研究はまた、ダソトラリンは一般的に安全で忍容性が高いことも発見しました .

注意欠陥・多動性障害の治療

ダソトラリンは、ドーパミンおよびノルエピネフリン輸送体の強力な阻害剤であり、注意欠陥・多動性障害(ADHD)の潜在的な治療法となります .

薬物動態研究

ヒトにおけるダソトラリンの吸収、分布、代謝、および排泄に関する研究が行われました。 この研究では、ダソトラリンはゆっくりと吸収され、酸化およびその後の第II相抱合によって広く代謝されることがわかりました .

安全性と忍容性

ダソトラリンは、臨床試験で一般的に安全で忍容性が高いことが判明しています。 報告された最も一般的な副作用は、不眠症、口渇、頭痛、食欲減退、悪心、および不安でした .

長い消失半減期

初期の臨床試験では、ダソトラリンは吸収が遅く、消失半減期が長いことが示されています . この特性により、ダソトラリンは1日1回の投与に適した候補になる可能性があります .

肥満と体重減少における潜在的な使用

過食症の治療における有効性を考えると、ダソトラリンは肥満と体重減少の治療に使用できる可能性があります . ただし、この分野ではさらなる研究が必要です。

作用機序

Target of Action

Dasotraline hydrochloride primarily targets the Sodium-dependent dopamine transporter (DAT) , Sodium-dependent serotonin transporter (SERT) , and Sodium-dependent noradrenaline transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, which are associated with depression .

Mode of Action

This compound acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine (SNDRI) . By inhibiting the reuptake of these neurotransmitters, dasotraline increases their availability in the synaptic cleft, enhancing neurotransmission . This interaction with its targets leads to a reduction in symptoms associated with conditions like Attention Deficit Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) .

Biochemical Pathways

The major metabolic pathways involved in the metabolism of dasotraline are :

Pharmacokinetics

This compound is characterized by slow absorption and a long elimination half-life . The pharmacokinetics of dasotraline were described by a one-compartment model with dual (linear plus nonlinear) elimination . In an ADHD population treated with dasotraline, dasotraline was characterized by a mean apparent half-life of 47 hours and plasma concentrations reached steady-state by 10 days of dosing .

Result of Action

The action of this compound leads to significant reduction in symptoms associated with conditions like ADHD and BED . It improves obsessional thoughts related to binge eating and ruminative preoccupations that interfere with daily functioning . It also reduces the compulsion to binge eat, increasing patient control and ability to resist the binging urges .

Safety and Hazards

In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported side effects such as loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

生化学分析

Biochemical Properties

Dasotraline hydrochloride acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . It interacts with the transport proteins of these neurotransmitters, blocking their reuptake and thereby increasing their concentrations in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be responsible for its therapeutic effects .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the signaling pathways of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in various cellular functions, including mood regulation, attention, reward, and eating behavior . By inhibiting their reuptake, this compound can enhance their signaling and potentially alleviate symptoms of conditions like ADHD and BED .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the transport proteins of serotonin, norepinephrine, and dopamine, thereby inhibiting their reuptake . This results in an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a slow absorption and long elimination half-life . This results in stable plasma concentrations over 24 hours, allowing for once-daily dosing . Over time, this can lead to sustained enhancement of serotonin, norepinephrine, and dopamine signaling .

Metabolic Pathways

This compound is extensively metabolized in the human body . The major metabolic pathways involve amine oxidation, N-hydroxylation, oxidative deamination, and acetylation . These reactions are followed by phase II conjugations, including sulfation and glucuronidation .

Transport and Distribution

This compound is slowly absorbed and distributed within the body . Its long elimination half-life results in stable plasma concentrations over 24 hours . Specific details on its transport within cells and tissues, and any interactions with transporters or binding proteins, were not found in the available literature.

特性

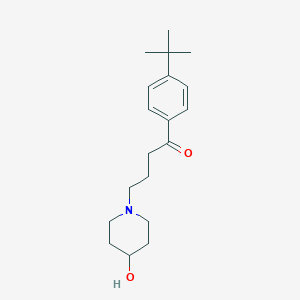

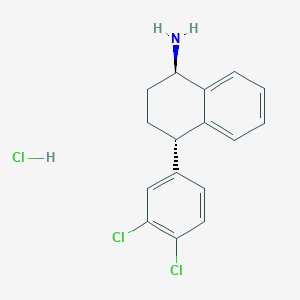

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-08-6 | |

| Record name | Dasotraline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASOTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。